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Abstract

2-(2-Methylphenyl)quinoline-4-carboxylic acid, also known as 2-(o-tolyl)quinoline-4-
carboxylic acid, is a heterocyclic compound belonging to the quinoline carboxylic acid class.
This molecule and its derivatives have garnered significant interest in medicinal chemistry due
to their potential therapeutic applications. Research has highlighted its role as a scaffold for the
development of novel histone deacetylase (HDAC) inhibitors, particularly with selectivity
towards HDACS3, indicating its potential in oncology. Furthermore, the broader class of
quinoline-4-carboxylic acids has demonstrated a range of biological activities, including
antibacterial and antioxidant properties. This technical guide provides a comprehensive
overview of the chemical properties, synthesis, spectroscopic data, and known biological
activities of 2-(2-Methylphenyl)quinoline-4-carboxylic acid, supported by detailed
experimental protocols and data analysis.

Chemical and Physical Properties

2-(2-Methylphenyl)quinoline-4-carboxylic acid is a solid organic compound with the
following key identifiers and properties.
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Property Value Reference(s)
Molecular Formula C17H13NO2 [1]
Molecular Weight 263.29 g/mol [1]
Appearance Solid [1]
CAS Number 174636-85-2 [2]

2-(o-tolyl)quinoline-4-
Synonyms carboxylic acid, 2-(o- [3]

tolyl)cinchoninic acid

1S/C17H13NO2/c1-11-6-2-3-
7-12(11)16-10-

InChl 14(17(19)20)13-8-4-5-9- [1]
15(13)18-16/h2-10H,1H3,
(H,19,20)

CC1=C(C=CC=C1)C2=CC(C(
SMILES [1]
0)=0)=C3C(C=CC=C3)=N2

Spectroscopic Data

The structural characterization of 2-(2-Methylphenyl)quinoline-4-carboxylic acid is
confirmed through various spectroscopic techniques.
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Spectroscopy Data Reference(s)

(400 MHz, DMSO-ds) & 13.96
(s, 1H), 8.72 (d, J = 8.2 Hz,

1H NMR 1H), 8.14 (d, J = 8.2 Hz, 1H), [4]
... (Additional peaks available

in the cited literature)

[M + H]* calc. 264.09798,
HRMS [4]
found 264.10110

Characteristic peaks for O-H
(carboxylic acid), C=0
(carbonyl), and aromatic C-H
and C=C stretching are
expected. Specific data for the

IR Spectroscopy titte compound is not readily
available in the searched
literature, but general spectra
for quinoline-4-carboxylic acids
show characteristic

absorptions.

Specific data for the title
compound is not readily
5C NMR available in the searched
literature. Data for similar
compounds can be found in

the cited literature.

The mass spectra of quinoline-
4-carboxylic acids typically
show the molecular ion peak

Mass Spectrometry _ [5]
and fragmentation patterns
involving the loss of the

carboxyl group.
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Synthesis of 2-(2-Methylphenyl)quinoline-4-
carboxylic Acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-
established named reactions such as the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound
containing an a-methylene group in the presence of a base.[6]

¢ Ring Opening of Isatin: Isatin is dissolved in an aqueous solution of a strong base, such as
33% potassium hydroxide, and stirred to facilitate the hydrolysis of the amide bond, forming
a keto-acid intermediate.[4]

o Condensation: 2-Methylacetophenone (the carbonyl compound) dissolved in a suitable
solvent like ethanol is slowly added to the reaction mixture.[4]

» Cyclization and Dehydration: The mixture is refluxed, typically at around 85°C, for several
hours (e.g., 8 hours) to promote the condensation, cyclization, and subsequent dehydration
to form the quinoline ring.[4]

» Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved
in water. The solution is then acidified (e.g., with 3 M HCI to pH 5-6) to precipitate the crude
2-(2-methylphenyl)quinoline-4-carboxylic acid. The solid product is collected by filtration
and can be further purified by crystallization from a suitable solvent like ethyl acetate.[4]

ot Ring Opening

T Condensation, Cyclization,
Keto-acid Intermediate Dehydration

Base (e.g., KOH) 4 2-(2-Methylphenyl)quinoline-
> 4-carboxylic Acid

2-Methylacetophenone
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Click to download full resolution via product page

Caption: Pfitzinger reaction workflow for the synthesis of the title compound.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and
pyruvic acid.[7]

e Reaction Setup: Aniline, 2-methylbenzaldehyde, and pyruvic acid are reacted in a suitable
solvent, often ethanol. The reaction can be catalyzed by an acid, such as trifluoroacetic acid.

[7]

e Reaction Conditions: The reaction mixture is typically refluxed for several hours to drive the
reaction to completion.

» Work-up and Purification: The reaction mixture is cooled and poured into ice water to
precipitate the product. The crude product is collected by filtration. Further purification can be
achieved by dissolving the solid in an aqueous basic solution (e.g., K2COs), filtering to
remove insoluble impurities, and then re-precipitating the product by acidification.

Aniline

2-(2-Methylphenyl)quinoline-

2-Methylbenzaldehyde

4-carboxylic Acid

Three-component
condensation

Pyruvic Acid

Click to download full resolution via product page

Caption: Doebner reaction workflow for the synthesis of the title compound.

Biological Activity and Potential Applications
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Derivatives of 2-(2-methylphenyl)quinoline-4-carboxylic acid have shown promise in several
therapeutic areas, most notably in cancer and infectious diseases.

Histone Deacetylase (HDAC) Inhibition

The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap"
group in the design of novel HDAC inhibitors.[4] These inhibitors are being explored as

potential anti-cancer agents.

e Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues
of histones and other proteins, leading to chromatin condensation and transcriptional
repression of tumor suppressor genes.[8] HDAC inhibitors block this activity, leading to
hyperacetylation of histones, reactivation of tumor suppressor gene expression, and
ultimately cell cycle arrest and apoptosis in cancer cells.[9]

A derivative of 2-(o-tolyl)quinoline-4-carboxylic acid, when incorporated into a more complex
molecule with a zinc-binding group, exhibited significant HDAC3 selectivity.[4] This selectivity is
advantageous as it may reduce off-target effects and toxicity.
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Caption: Simplified signaling pathway of HDAC inhibition.

This protocol is a general guideline for measuring HDAC activity.
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» Reagent Preparation: Prepare a reaction buffer, a fluorogenic HDAC substrate, and a
developer solution. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a
positive control.[1]

o Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme source (e.g., purified
HDACS3 or nuclear extract), and the test compound (2-(2-methylphenyl)quinoline-4-
carboxylic acid derivative) at various concentrations.[1]

e Initiation and Incubation: Initiate the reaction by adding the HDAC substrate. Incubate the
plate at 37°C for a defined period (e.g., 30 minutes).[1]

o Development: Stop the reaction and develop the fluorescent signal by adding the developer
solution. The developer contains a protease that cleaves the deacetylated substrate,
releasing a fluorophore.[1]

 Measurement: Read the fluorescence using a microplate reader at the appropriate excitation
and emission wavelengths (e.g., EX'Em = 355/460 nm).[10]

» Data Analysis: Calculate the percent inhibition for each concentration of the test compound
and determine the ICso value.

Antibacterial Activity

The quinoline-4-carboxylic acid scaffold is a core component of several antibacterial agents.
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for
their activity against both Gram-positive and Gram-negative bacteria.[10]

e Quantitative Data: While specific MIC values for 2-(2-methylphenyl)quinoline-4-carboxylic
acid are not readily available, related compounds have shown activity. For instance, certain
derivatives displayed MIC values of 64 pg/mL against Staphylococcus aureus and 128
pg/mL against Escherichia coli.[10]
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Bacterial Strain Compound Class MIC (ug/mL) Reference(s)
2-Phenyl-quinoline-4-
Staphylococcus ] ]
carboxylic acid 64 [10]
aureus o
derivatives
2-Phenyl-quinoline-4-
Escherichia coli carboxylic acid 128 [10]
derivatives
Benzimidazolium-
MRSA containing quinoline 15.62 [3]
derivatives
Benzimidazolium-
MDR E. coli containing quinoline 7.81 [3]

derivatives

This is a standard method for determining the minimum inhibitory concentration (MIC) of an
antimicrobial agent.[4][11]

o Preparation of Antimicrobial Agent: Prepare a stock solution of 2-(2-
methylphenyl)quinoline-4-carboxylic acid in a suitable solvent and then prepare serial
two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

e Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105> CFU/mL)
from a fresh culture of the test organism.

 Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include
a positive control (bacteria, no compound) and a negative control (broth only).

 Incubation: Incubate the plate at 37°C for 16-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Conclusion
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2-(2-Methylphenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry.
Its role as a precursor for selective HDAC3 inhibitors highlights its potential in the development
of novel anti-cancer therapeutics. Furthermore, the demonstrated antibacterial and antioxidant
activities of the broader quinoline-4-carboxylic acid class suggest that this compound and its
derivatives warrant further investigation for a range of therapeutic applications. The synthetic
routes are well-established, allowing for the generation of diverse libraries for structure-activity
relationship studies. Future research should focus on obtaining more extensive biological data
for the title compound itself and exploring its mechanism of action in greater detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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